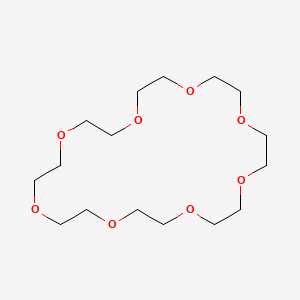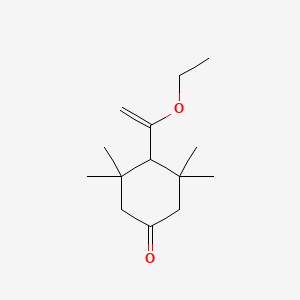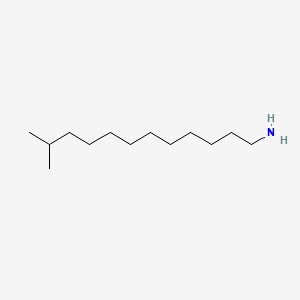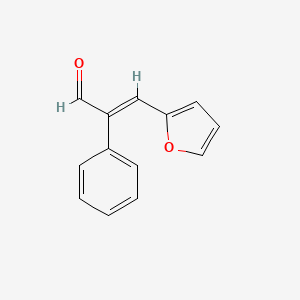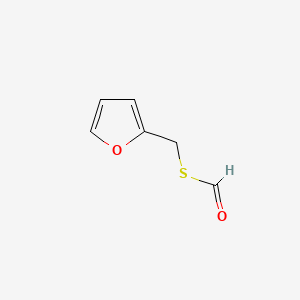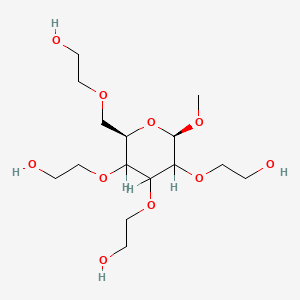
ドデシル二水素リン酸
概要
説明
モノドデシルリン酸エステルは、モノドデシルホスフェートとしても知られており、リン酸のエステルです。これは、長い疎水性ドデシル鎖と親水性リン酸基を持つ界面活性剤です。 この化合物は、表面張力を低下させ、水溶液中でミセルを形成する能力など、独自の特性のために、さまざまな産業および科学的な用途で広く使用されています .
科学的研究の応用
Phosphoric acid monododecyl ester has a wide range of applications in scientific research:
作用機序
モノドデシルリン酸エステルは、主にその界面活性剤特性を通じてその効果を発揮します。これは、表面張力を低下させ、ミセルを形成し、疎水性分子をカプセル化して水溶液における溶解性を高めることができます。 リゾホスファチジン酸受容体リガンドとして、細胞膜上の特定の受容体(EDG-4とEDG-7)と相互作用し、細胞増殖、移動、生存に関与するさまざまな細胞シグナル伝達経路を調節します .
類似化合物:
- モノラウリルリン酸
- ドデシル二水素リン酸
- ラウリル二水素リン酸
比較: モノドデシルリン酸エステルは、特定の鎖長と単一のドデシル基の存在によって独特です。これは、モノラウリルリン酸などの他の類似の化合物と比較して、独自の界面活性剤特性を与え、モノラウリルリン酸はより短い鎖長を持っています。 リゾホスファチジン酸受容体との特定の相互作用も、他のリン酸エステルとは区別されます .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Dodecyl dihydrogen phosphate plays a significant role in biochemical reactions, particularly as a lysophosphatidic acid (LPA) receptor ligand. It serves as a specific agonist at EDG-4 (LPA2) and an antagonist at EDG-7 . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, dodecyl dihydrogen phosphate can modulate the activity of phosphatases and phosphate transporters, which are crucial for maintaining phosphate homeostasis in cells . Additionally, it can interact with lipid bilayers and membrane proteins, mimicking the physicochemical properties of natural phospholipids .
Cellular Effects
Dodecyl dihydrogen phosphate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the Raf/mitogen-activated protein kinase/ERK kinase (MEK)/extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in regulating gene expression and cellular responses to extracellular signals . Furthermore, dodecyl dihydrogen phosphate can affect the integrity of cell membranes and the activity of membrane-bound enzymes, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of dodecyl dihydrogen phosphate involves its interactions with various biomolecules and its ability to modulate enzyme activity. It can bind to specific receptors, such as LPA receptors, and either activate or inhibit their signaling pathways . Additionally, dodecyl dihydrogen phosphate can interact with membrane lipids, altering their structure and function. This interaction can lead to changes in membrane fluidity and permeability, affecting the activity of membrane-bound enzymes and transporters . Moreover, dodecyl dihydrogen phosphate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecyl dihydrogen phosphate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that dodecyl dihydrogen phosphate can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to dodecyl dihydrogen phosphate can result in alterations in cellular function, including changes in gene expression, enzyme activity, and cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of dodecyl dihydrogen phosphate can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes and potentially toxic effects . Studies have shown that high doses of dodecyl dihydrogen phosphate can cause adverse effects, such as inflammation and oxidative stress, in animal models . It is crucial to determine the appropriate dosage to achieve the desired effects without causing harm to the organism.
Metabolic Pathways
Dodecyl dihydrogen phosphate is involved in various metabolic pathways, including those related to phosphate homeostasis and lipid metabolism. It interacts with enzymes and cofactors that regulate phosphate uptake, storage, and utilization in cells . Additionally, dodecyl dihydrogen phosphate can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid metabolism . Understanding these metabolic pathways is essential for elucidating the role of dodecyl dihydrogen phosphate in cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of dodecyl dihydrogen phosphate within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by phosphate transporters and distributed to various cellular compartments . Additionally, dodecyl dihydrogen phosphate can bind to proteins that facilitate its localization and accumulation in specific tissues . These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of dodecyl dihydrogen phosphate in biological systems.
Subcellular Localization
Dodecyl dihydrogen phosphate exhibits specific subcellular localization, which can affect its activity and function. It can be localized to the plasma membrane, endoplasmic reticulum, and other organelles, where it interacts with membrane-bound enzymes and transporters . The subcellular localization of dodecyl dihydrogen phosphate is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of dodecyl dihydrogen phosphate is essential for elucidating its role in cellular processes and its potential therapeutic applications.
準備方法
合成経路と反応条件: モノドデシルリン酸エステルは、リン酸とドデカノールのエステル化によって合成できます。 この反応は通常、硫酸などの触媒を使用して行われ、高い収率と純度を確保するために、制御された温度と圧力の条件下で行われます .
工業生産方法: 工業的な環境では、モノドデシルリン酸エステルの製造には、落下膜反応器などの反応器を使用した連続プロセスがしばしば用いられます。この方法は、効率的かつスケーラブルな生産を可能にします。 ドデカノールとリン酸の反応は、最適な反応条件と製品品質を維持するために慎重に監視されます .
化学反応の分析
反応の種類: モノドデシルリン酸エステルは、加水分解、酸化、置換反応などのさまざまな化学反応を起こします。
一般的な試薬と条件:
加水分解: 水と酸または塩基触媒の存在下で、モノドデシルリン酸エステルは加水分解してリン酸とドデカノールを生成します.
酸化: 酸化条件下では、ドデシル鎖は対応するカルボン酸またはその他の酸化された誘導体に酸化される可能性があります。
生成される主要な生成物:
加水分解: リン酸とドデカノール。
酸化: ドデカノ酸およびその他の酸化された誘導体。
置換: さまざまな置換リン酸エステル.
4. 科学研究への応用
モノドデシルリン酸エステルは、科学研究において幅広い用途があります。
類似化合物との比較
- Monolauryl phosphate
- Dodecyl dihydrogen phosphate
- Lauryl dihydrogen phosphate
Comparison: Phosphoric acid monododecyl ester is unique due to its specific chain length and the presence of a single dodecyl group. This gives it distinct surfactant properties compared to other similar compounds, such as monolauryl phosphate, which has a shorter chain length. The specific interactions with lysophosphatidic acid receptors also differentiate it from other phosphate esters .
特性
IUPAC Name |
dodecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVACALAUIQMRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880492 | |
| Record name | Dihydrogen monolauryl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Phosphoric acid, monododecyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15699 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2627-35-2, 12751-23-4 | |
| Record name | Monolauryl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monolauryl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, monododecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrogen monolauryl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, dodecyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K08L8GE2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




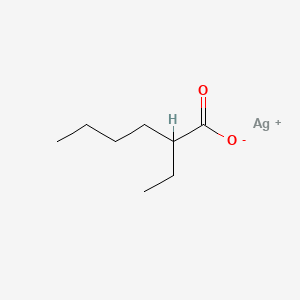

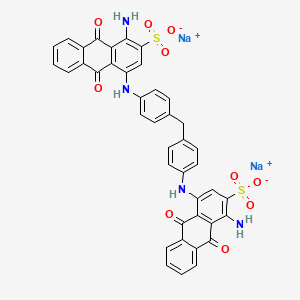
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-](/img/structure/B1583724.png)
![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
